![molecular formula C6H11BrS B14491265 3-[(3-Bromopropyl)sulfanyl]prop-1-ene CAS No. 64871-50-7](/img/structure/B14491265.png)
3-[(3-Bromopropyl)sulfanyl]prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Bromopropyl)sulfanyl]prop-1-ene is an organic compound with the molecular formula C6H11BrS It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a propene group through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromopropyl)sulfanyl]prop-1-ene typically involves the reaction of 3-bromopropyl chloride with prop-1-ene thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Bromopropyl)sulfanyl]prop-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon), or electrophiles like sulfuric acid can be used.
Major Products Formed
Nucleophilic Substitution: Products include 3-[(3-hydroxypropyl)sulfanyl]prop-1-ene, 3-[(3-cyanopropyl)sulfanyl]prop-1-ene, and 3-[(3-aminopropyl)sulfanyl]prop-1-ene.
Oxidation: Products include sulfoxides and sulfones.
Addition Reactions: Products include dibromo derivatives, hydrogenated alkanes, and other addition products.
Applications De Recherche Scientifique
3-[(3-Bromopropyl)sulfanyl]prop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(3-Bromopropyl)sulfanyl]prop-1-ene involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the sulfur atom undergoes oxidation, resulting in the formation of sulfoxides or sulfones. The double bond in the propene group allows for addition reactions, where electrophiles add across the double bond to form new products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoprop-1-ene: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
3-[(3-Chloropropyl)sulfanyl]prop-1-ene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-[(3-Hydroxypropyl)sulfanyl]prop-1-ene: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of reactions.
Uniqueness
3-[(3-Bromopropyl)sulfanyl]prop-1-ene is unique due to the presence of both a bromine atom and a sulfanyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
64871-50-7 |
|---|---|
Formule moléculaire |
C6H11BrS |
Poids moléculaire |
195.12 g/mol |
Nom IUPAC |
1-bromo-3-prop-2-enylsulfanylpropane |
InChI |
InChI=1S/C6H11BrS/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 |
Clé InChI |
BLNGIGCLRUUCRO-UHFFFAOYSA-N |
SMILES canonique |
C=CCSCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


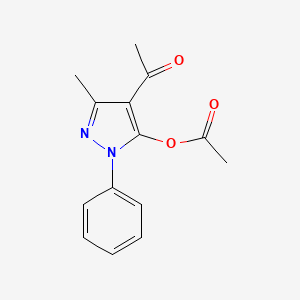
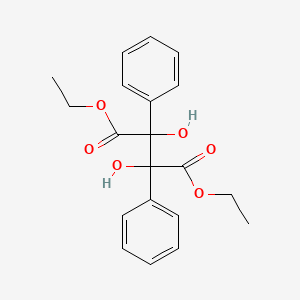
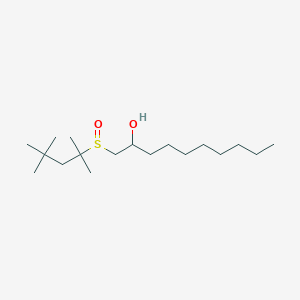
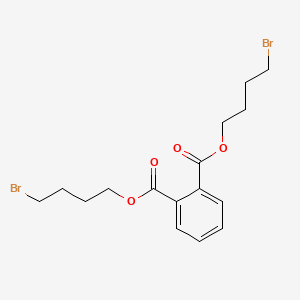
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
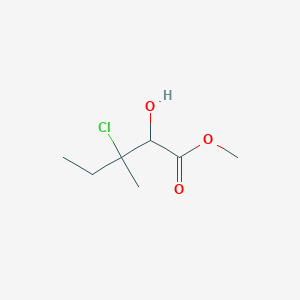

![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
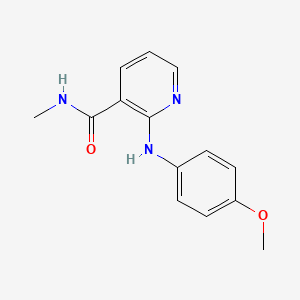

![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)

